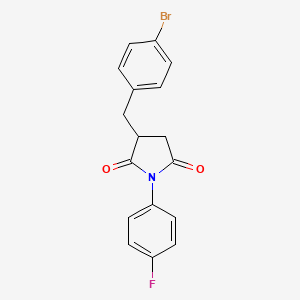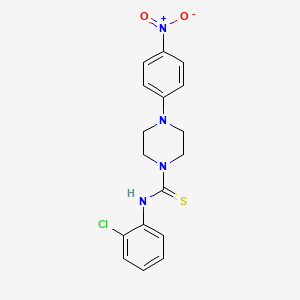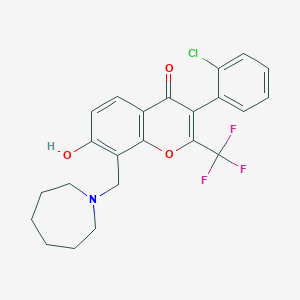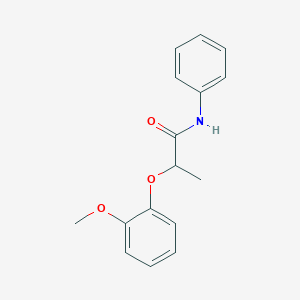
3-(4-bromobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione
説明
3-(4-bromobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione, also known as BBFP, is a chemical compound that belongs to the class of pyrrolidinedione derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
科学的研究の応用
3-(4-bromobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
作用機序
The exact mechanism of action of 3-(4-bromobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione is not fully understood. However, studies have suggested that it may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. This compound may also modulate the immune system and inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in animal studies. It has also been shown to exhibit good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
3-(4-bromobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is readily available, easy to synthesize, and has good solubility in common solvents. However, this compound has some limitations, including its low stability under certain conditions and its potential for oxidation in the presence of air and light. These limitations should be taken into consideration when designing experiments involving this compound.
将来の方向性
There are several future directions for research involving 3-(4-bromobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione. One potential area of research is the development of this compound as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in these areas. Another area of research is the development of new synthetic methods for this compound and its derivatives. This could lead to the discovery of new compounds with improved properties and potential applications. Overall, this compound has significant potential for further research and development in various fields.
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, drug discovery, and material science. The synthesis method has been optimized for high yield and purity, making this compound readily available for scientific research. It has been shown to exhibit significant antitumor activity, anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. However, more studies are needed to fully understand the mechanism of action and potential applications of this compound.
特性
IUPAC Name |
3-[(4-bromophenyl)methyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFNO2/c18-13-3-1-11(2-4-13)9-12-10-16(21)20(17(12)22)15-7-5-14(19)6-8-15/h1-8,12H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMWCSIVFJZKSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B3966210.png)


![5-(2-furyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966231.png)
![2-{5-[4-(benzyloxy)-3-methoxybenzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B3966234.png)
![ethyl 5-acetyl-2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3966237.png)

![3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3966252.png)



![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate](/img/structure/B3966271.png)

